![molecular formula C19H14ClFN4O B2817391 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887216-56-0](/img/structure/B2817391.png)
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Diversity Synthesis under Microwave Irradiation
A series of new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, were synthesized via reactions involving structurally diverse dibenzylidenepiperidin-4-one with various enamine-likes under microwave irradiation. This method showcased advantages such as a short synthetic route, operational simplicity, and increased safety for small-scale fast synthesis aimed at biomedical screening (Han et al., 2009).
Anticancer and Anti-5-lipoxygenase Activities
Novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. Compounds showed potential as anticancer and anti-inflammatory agents, highlighting the importance of structural modifications for enhancing biological activities (Rahmouni et al., 2016).
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
Research focused on the preparation of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity assessment. These compounds exhibited significant activity against measles in vitro and moderate antitumor activity, underscoring their potential for therapeutic applications (Petrie et al., 1985).
Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines
A study on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, where the imidazole ring atoms were replaced with pyrazolo[3,4-d]pyrimidines, revealed that these compounds showed less activity against maximal electroshock-induced seizures in rats, indicating the importance of molecular structure on anticonvulsant activity (Kelley et al., 1995).
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)25-18-14(9-23-25)19(26)24(11-22-18)10-15-16(20)3-2-4-17(15)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFORZMNUDDBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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